1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea
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Overview
Description
- The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Thiophene Moiety:
- The thiophene ring can be incorporated through cross-coupling reactions such as Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.
Formation of the Urea Linkage:
- The final step involves the formation of the urea linkage, typically achieved by reacting an isocyanate with an amine under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic synthesis. A common route includes:
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Formation of the Imidazo[1,2-a]pyridine Core:
- Starting from a suitable pyridine derivative, the imidazo[1,2-a]pyridine core can be synthesized through cyclization reactions involving amines and aldehydes under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Substituted cyclopropyl derivatives.
Scientific Research Applications
1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The cyclopropyl and thiophene groups may enhance binding affinity and specificity, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-phenylurea: Similar structure but with a phenyl group instead of a thiophene ring.
1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(furan-2-yl)urea: Contains a furan ring instead of a thiophene ring.
Uniqueness: 1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophene ring, which can impart distinct electronic properties and potentially enhance biological activity compared to its analogs with phenyl or furan rings.
This compound’s unique combination of structural features makes it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
1-cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c21-16(18-15-5-3-9-22-15)20(12-6-7-12)11-13-10-17-14-4-1-2-8-19(13)14/h1-5,8-10,12H,6-7,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BACYKUYEDZFYGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)NC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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